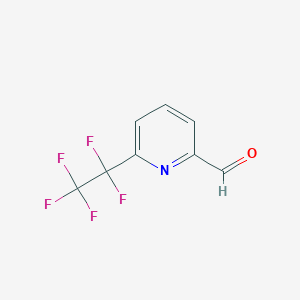
2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is an organic compound with the molecular formula C19H17NO5 and a molecular weight of 339.34 g/mol . This compound is characterized by a naphthalene core substituted with a nitro group and a 3,4,5-trimethoxyphenyl group. It is primarily used in research settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene typically involves nitration reactions where a naphthalene derivative is reacted with nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories through custom synthesis services.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a catalyst or using reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Reduction: Formation of 2-amino-3-(3,4,5-trimethoxyphenyl)naphthalene.
Substitution: Formation of halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is primarily used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to cytotoxic effects .
Similar Compounds:
Methyl 2-nitro-3,4,5-trimethoxybenzoate: Similar in structure but with a benzoate core instead of a naphthalene core.
2-Nitro-3-(3,4,5-trimethoxyphenyl)benzene: Similar in structure but with a benzene core instead of a naphthalene core.
Uniqueness: this compound is unique due to its naphthalene core, which provides distinct chemical properties and reactivity compared to its benzene and benzoate analogs. This uniqueness makes it valuable in specific research applications where the naphthalene structure is required .
Propriétés
Formule moléculaire |
C19H17NO5 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-nitro-3-(3,4,5-trimethoxyphenyl)naphthalene |
InChI |
InChI=1S/C19H17NO5/c1-23-17-10-14(11-18(24-2)19(17)25-3)15-8-12-6-4-5-7-13(12)9-16(15)20(21)22/h4-11H,1-3H3 |
Clé InChI |
RIYAUWSWZIVBGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=CC3=CC=CC=C3C=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




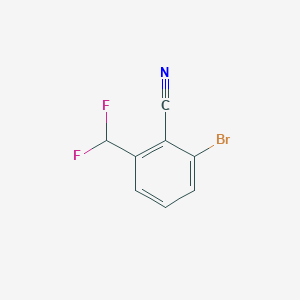


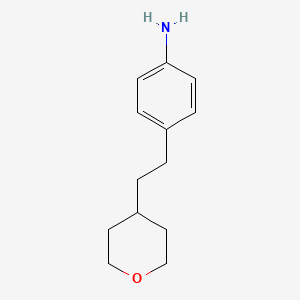

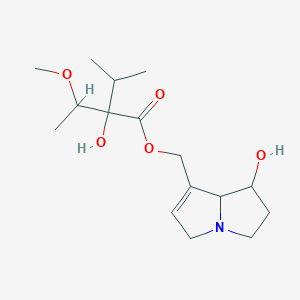
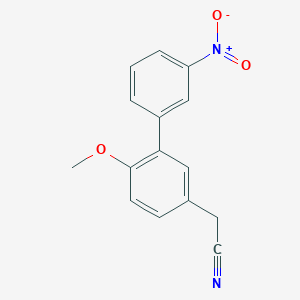
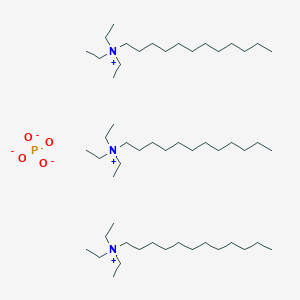
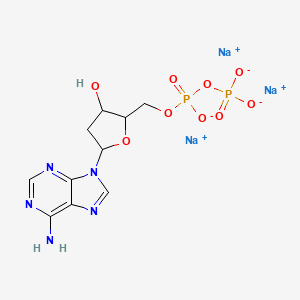

![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)
